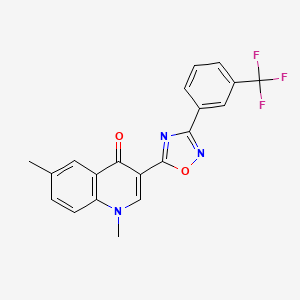![molecular formula C21H16N4O3S B2463619 N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-47-7](/img/structure/B2463619.png)
N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16N4O3S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vascular Endothelial Growth Factor Inhibition
Compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, including substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, have shown effectiveness in inhibiting VEGFR-2, which is crucial in angiogenesis and tumor growth (Borzilleri et al., 2006).
Antitumor Agents
A study on benzothiazole derivatives, closely related to the chemical structure , demonstrated significant antitumor properties. Specifically, derivatives of benzothiazole showed selective cytotoxicity against tumorigenic cell lines, indicating potential as effective antitumor agents (Yoshida et al., 2005).
Antiparasitic Activity
Thiazolide compounds, which share a core structural similarity with this compound, have exhibited a broad spectrum of activities against various parasites. Their mechanism of action involves the inhibition of specific enzymes and pathways critical to parasitic survival (Esposito et al., 2005).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives, a category encompassing the compound , have been investigated for their gelation behavior. Studies have revealed the significance of non-covalent interactions in these compounds, contributing to their ability to form stable gels, a property useful in various applications including drug delivery systems (Yadav & Ballabh, 2020).
Environmental Applications
Research into thiazol-2-yl derivatives has also extended to environmental applications, particularly in the removal of heavy metals from industrial wastes. Modified thiazol-2-yl compounds have been used as nanoadsorbents, demonstrating high efficiency in removing toxic metals like Cd2+ and Zn2+ from waste streams (Zargoosh et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s interaction with its targets leads to anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the production of thromboxane, prostaglandins, and prostacyclin, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of inflammatory mediators, leading to a decrease in inflammation . This can result in relief from symptoms associated with conditions such as arthritis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-8-9-18-19(11-14)29-21(23-18)24(13-16-6-2-3-10-22-16)20(26)15-5-4-7-17(12-15)25(27)28/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPNPPEOXJLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
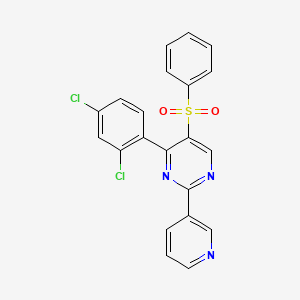
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2463537.png)
![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
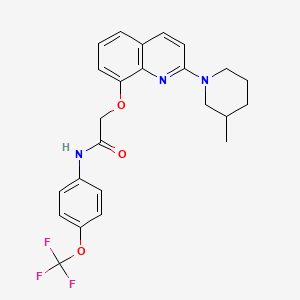
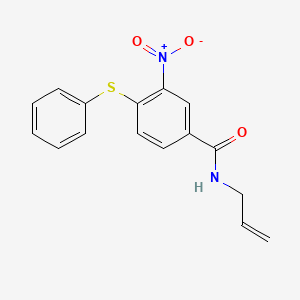
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2463544.png)
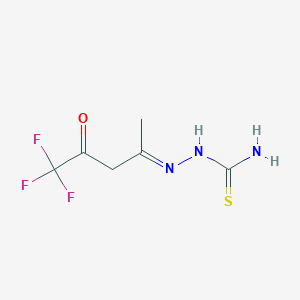
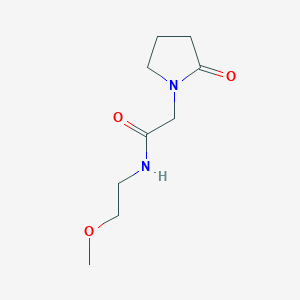
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)

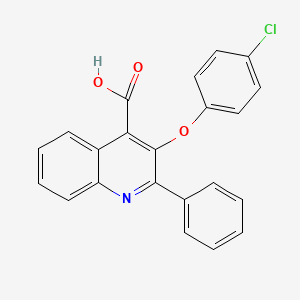
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2463555.png)

